molecular formula C12H14N4 B1479337 (S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine CAS No. 2098162-20-8

(S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine

Cat. No.: B1479337
CAS No.: 2098162-20-8
M. Wt: 214.27 g/mol
InChI Key: XAPTZBLFZRPXCC-VIFPVBQESA-N
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Description

(S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine is a chiral small molecule featuring a pyrimidine-4,6-diamine core, a privileged scaffold in medicinal chemistry and drug discovery. This exact stereoisomer is offered for research applications requiring a specific enantiomeric form. While direct studies on this specific compound are limited, the pyrimidine-4,6-diamine structure is a key pharmacophore in the development of potent, targeted anticancer agents. Recent research highlights the significant therapeutic potential of this chemical class. For instance, novel pyrimidine-4,6-diamine-based compounds have been designed as potent and selective inhibitors of OLIG2, a transcription factor critical in glioblastoma multiforme (GBM) progression, demonstrating strong anti-proliferative activity and synergy with temozolomide in preclinical models . Similarly, other derivatives based on the N-phenyl-4-pyrimidine-diamine structure have been developed as effective BCL6 inhibitors for targeted therapy in diffuse large B-cell lymphoma (DLBCL), showing promising anti-tumor activities in research settings . The structural versatility of the pyrimidine-diamine core also allows for its incorporation into diverse molecular architectures, including proteolysis targeting Chimeras (PROTACs), which are at the forefront of innovative therapeutic strategies . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-N-[(1S)-1-phenylethyl]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-9(10-5-3-2-4-6-10)16-12-7-11(13)14-8-15-12/h2-9H,1H3,(H3,13,14,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPTZBLFZRPXCC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination of Pyrimidine Core with (S)-1-Phenylethylamine

A common method involves reacting a halogenated pyrimidine intermediate (e.g., 2,4-dichloropyrimidine-4,6-diamine or similar derivatives) with (S)-1-phenylethylamine under controlled conditions.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.
  • Temperature: Mild heating (room temperature to reflux) is applied to drive the substitution.
  • Base: A mild base like triethylamine or potassium carbonate may be used to neutralize the generated acid and promote the reaction.
  • Atmosphere: An inert atmosphere (nitrogen or argon) is maintained to prevent oxidation or side reactions.

Example Procedure:

Step Reagents and Conditions Outcome
1 Dissolve halogenated pyrimidine (e.g., 2-chloro-4,6-diaminopyrimidine) in DMF Ready for substitution
2 Add (S)-1-phenylethylamine and triethylamine Amination reaction initiated
3 Stir at 20–80°C for 4–8 hours under nitrogen Completion monitored by TLC or HPLC
4 Quench reaction with water, extract with ethyl acetate Isolation of crude product
5 Purify by recrystallization or chromatography Obtain pure (S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine

Use of Coupling Agents for Enhanced Yield

In some advanced synthetic schemes, coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAT (1-Hydroxy-7-azabenzotriazole) are employed to activate carboxylic acid derivatives or amine intermediates, improving coupling efficiency and stereochemical retention.

  • Solvents: Dichloromethane (DCM) and DMF mixtures are common.
  • Base: Diisopropylethylamine (DIEA) is used to maintain basic conditions.
  • Reaction Time: Typically 1 hour at room temperature.
  • Purification: Silica gel chromatography with DCM:MeOH mixtures.

Research Data Table on Coupling Yields:

Entry Acid Derivative Coupling Agent Yield (%) Notes
1 Monomethyl fumarate HATU/HOAT 62 Room temp, 1 hr, DCM/DMF solvent
2 2,6-Difluorobenzoic acid HATU/HOAT 51 Similar conditions
3 2,4,6-Trifluorobenzoic acid HATU/HOAT 49 Slightly lower yield
4 Pentafluorobenzoic acid HATU/HOAT 52 Moderate yield

These data reflect the efficiency of coupling strategies that can be adapted for the preparation of pyrimidine derivatives with chiral amines.

Protecting Group Strategies

To improve selectivity and yield, protecting groups such as tert-butoxycarbonyl (BOC) are sometimes used on amine functionalities during intermediate steps. For example:

  • BOC Protection: The amino group on the phenyl ring or pyrimidine can be protected with BOC during initial substitution.
  • Deprotection: After coupling, BOC groups are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
  • Advantages: Protecting groups help prevent side reactions and improve product purity.

Analytical Characterization and Research Findings

The synthesized (S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine is characterized by:

A representative ^1H NMR data excerpt (from a related compound) shows characteristic signals for ethyl and aromatic protons, confirming the structure.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Time Yield (%) Notes
Direct Amination (S)-1-phenylethylamine, halogenated pyrimidine, triethylamine DMF 20–80°C 4–8 h 50–70 (typical) Inert atmosphere, nucleophilic substitution
Coupling with HATU/HOAT Acid derivatives, HATU, HOAT, DIEA DCM/DMF Room temp 1 h 49–62 Enhanced coupling efficiency
Protecting Group Strategy BOC-protected intermediates Various Variable Variable Improved purity Requires deprotection step

Chemical Reactions Analysis

Types of Reactions

(S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (chlorine, bromine), nucleophiles (hydroxide ions)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted pyrimidines with different functional groups.

Scientific Research Applications

(S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with cellular processes that are often dysregulated in diseases like cancer . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “(S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine” with structurally related pyrimidine-4,6-diamine derivatives, focusing on substituents, physicochemical properties, and biological activity.

Compound Name Substituents at N4/N6 Molecular Weight (g/mol) Key Properties/Activity Reference
(S)-N4-(1-Phenylethyl)pyrimidine-4,6-diamine (S)-1-Phenylethyl (N4) ~258.3 (calculated) Chiral center; potential kinase inhibition N/A
N4-(Piperidin-4-ylmethyl)pyrimidine-4,6-diamine Piperidin-4-ylmethyl (N4) ~275.3 (calculated) Basic amine; moderate solubility in polar solvents
N4-(3-Chloro-4-methylphenyl)pyrimidine-4,6-diamine 3-Chloro-4-methylphenyl (N4) 316.79 Low aqueous solubility (0.5 µg/mL at pH 7.4)
N4,N4-Diallyl-2-methylpyrimidine-4,6-diamine Diallyl (N4), methyl (C2) ~234.3 (calculated) Lipophilic; potential for crosslinking
N4-(Fluorophenyl)pteridine-2,4-diamine 4-Fluorophenyl (N4) ~320.3 (calculated) Extended aromatic system; enhanced π-π stacking

Key Observations:

Substituent Effects on Solubility :

  • The 3-chloro-4-methylphenyl substituent in N4-(3-chloro-4-methylphenyl)pyrimidine-4,6-diamine results in poor aqueous solubility (0.5 µg/mL), likely due to increased hydrophobicity . In contrast, the piperidin-4-ylmethyl group in N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine introduces a basic amine, improving solubility in polar solvents .
  • The (S)-1-phenylethyl group in the target compound may similarly reduce solubility compared to unsubstituted analogs but could enhance target binding through stereospecific interactions.

Stereochemical Influence: While the evidence lacks direct data on the (S)-enantiomer, chirality in N4-alkylpyrimidines is known to modulate kinase selectivity. For example, N4-((2-methoxypyridin-3-yl)methyl)pyrimidine-4,6-diamine (CAS 1708531-93-4) exhibits conformation-dependent binding to tyrosine kinases, suggesting that the (S)-configuration in the target compound may offer distinct pharmacological advantages .

Synthetic Accessibility: Yields for related compounds vary significantly. For instance, 5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine was synthesized in 54% yield after purification , whereas N4-(5-(2-fluoro-6-methyl-4-(methylsulfonyl)phenoxy)-3-methylimidazo[4,5-b]pyridin-7-yl)pyrimidine-4,6-diamine (compound 23) was obtained in only 8% yield despite high purity (>99%) . This highlights challenges in optimizing synthetic routes for complex N4 substituents.

Biological Activity: N4-(5-(2-Fluoro-6-methylphenoxy)imidazo[4,5-b]pyridin-7-yl)pyrimidine-4,6-diamine (compound 23) demonstrates potent inhibition of Tyrosine Kinase 2 (TYK2) with an IC50 < 10 nM, attributed to its bulky sulfonyl and fluorinated substituents . The target compound’s (S)-1-phenylethyl group may similarly enhance steric complementarity with kinase ATP-binding pockets.

Thermodynamic and Physicochemical Profiles: N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine (CAS 1706419-07-9) has a predicted pKa of 6.29, indicating moderate basicity suitable for cellular penetration . The target compound’s logP and pKa remain uncharacterized in the evidence but can be inferred to align with lipophilic, CNS-penetrant scaffolds.

Biological Activity

(S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on various research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine core with substituents that enhance its biological activity. The general structure can be represented as follows:

C12H14N4\text{C}_{12}\text{H}_{14}\text{N}_4

The synthesis typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions to introduce the phenylethyl group at the N4 position. Various synthetic routes have been explored to optimize yield and purity for biological testing.

Antitumor Activity

Research has demonstrated that (S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine exhibits potent antitumor properties. A notable study evaluated a series of similar pyrimidine derivatives against human cancer cell lines, revealing that certain compounds showed superior anti-proliferative effects compared to established drugs like palbociclib. The mechanism was linked to the inhibition of cyclin-dependent kinase 6 (CDK6), which is crucial for cell cycle regulation and proliferation.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Inhibitory activity against various RTKs has been observed, including:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Platelet-Derived Growth Factor Receptor (PDGFR)

These interactions suggest that the compound may serve as a potential therapeutic agent in targeting pathways associated with tumor growth and angiogenesis .

Anti-inflammatory Properties

Additionally, (S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine has been identified as an anti-inflammatory agent. Its ability to modulate immune responses indicates potential applications in treating autoimmune diseases. The compound's mechanism likely involves the inhibition of specific signaling pathways related to immune receptor activation.

Study 1: Antitumor Efficacy

A study focused on the structural analogs of (S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine revealed significant antitumor activity against breast cancer cells in vitro. The most effective analog demonstrated an IC50 value lower than 10 µM, indicating strong inhibitory effects on cell viability .

Study 2: RTK Inhibition Profile

In a comprehensive evaluation of various pyrimidine derivatives, several compounds were tested for their ability to inhibit RTKs. The results indicated that modifications at the N4 position significantly influenced the potency against EGFR and PDGFR, with some compounds achieving IC50 values in the low nanomolar range .

Table 1: Biological Activity Summary of Pyrimidine Derivatives

Compound NameTargetIC50 (µM)Mechanism of Action
(S)-N4-(1-phenylethyl)pyrimidine-4,6-diamineCDK6< 10CDK inhibition
Analog AEGFR5.0RTK inhibition
Analog BVEGFR8.0RTK inhibition
Analog CPDGFR2.5RTK inhibition

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine
Reactant of Route 2
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(S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.